H-DL-Ser-OMe.HCl

Description

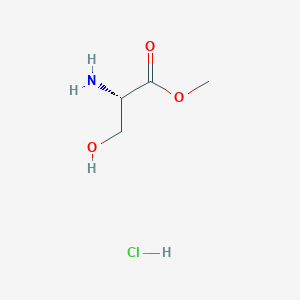

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-amino-3-hydroxypropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c1-8-4(7)3(5)2-6;/h3,6H,2,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDBQJIBNNUJNHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30971577 | |

| Record name | Methyl serinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30971577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5619-04-5, 5680-80-8 | |

| Record name | Serine, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5619-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl DL-serinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005619045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Serine, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl serinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30971577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl DL-serinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to H-DL-Ser-OMe.HCl

This document provides a comprehensive overview of DL-Serine methyl ester hydrochloride (H-DL-Ser-OMe.HCl), a key derivative of the amino acid serine. It is widely utilized by researchers and drug development professionals as a fundamental building block in peptide synthesis and as an intermediate in the creation of more complex, biologically active molecules.[1][2] This guide details its chemical structure, physicochemical properties, and key experimental protocols for its synthesis and application.

Chemical Structure and Formula

This compound is the hydrochloride salt of the methyl ester of DL-serine. The "DL" designation indicates that it is a racemic mixture, containing equal amounts of the D- and L-enantiomers. The core structure consists of a serine backbone where the carboxylic acid group has been esterified with a methyl group, and the amino group is protonated to form a hydrochloride salt, which enhances its stability and water solubility.[1]

-

IUPAC Name: Methyl 2-amino-3-hydroxypropanoate hydrochloride[1]

-

Synonyms: Methyl DL-serinate hydrochloride, this compound[1]

Chemical Structure:

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 5619-04-5 | [1][3] |

| Molecular Weight | 155.58 g/mol | [1][3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 134-136 °C | [1] |

| Solubility | Soluble in water. | [1] |

| DMSO: 33.33 mg/mL (214.23 mM) | [3] | |

| Storage Conditions | Powder: -20°C for 3 years; 4°C for 2 years. | [3] |

| In solvent: -80°C for 6 months. | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent use in a standard peptide coupling reaction.

1. Synthesis of this compound via Fischer Esterification

This protocol describes the direct esterification of DL-serine using methanol and hydrochloric acid as a catalyst. The methodology is adapted from a standard procedure for the L-isomer.[5]

-

Materials:

-

DL-Serine

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Reaction vessel with stirring capability

-

Cooling bath (ice-water)

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or vacuum desiccator

-

-

Procedure:

-

Combine DL-serine (1.0 eq) with methanol (approx. 1.0 g of methanol per 1.0 g of serine).[5]

-

Stir the suspension at room temperature.

-

Carefully add concentrated hydrochloric acid (approx. 0.48 g of HCl per 1.0 g of serine) to the mixture.[5] The HCl acts as the catalyst for the esterification reaction.

-

Continue stirring the reaction mixture. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) until the starting material (DL-serine) is consumed.

-

Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product, DL-Serine methyl ester hydrochloride.[5]

-

Collect the resulting crystals by filtration.

-

Wash the collected crystals with a small amount of cold methanol to remove any unreacted starting materials or impurities.

-

Dry the purified crystals under vacuum to obtain the final product.[5]

-

2. Application in Dipeptide Synthesis: Coupling with an Fmoc-Protected Amino Acid

This protocol outlines a representative procedure for using this compound as a building block in solution-phase peptide synthesis to form a dipeptide. The process involves neutralization of the hydrochloride salt, followed by coupling with an N-terminally protected amino acid (e.g., Fmoc-Ala-OH) using a carbodiimide activator. This protocol is based on standard peptide coupling methodologies.[6]

-

Materials:

-

This compound (1.0 eq)

-

Fmoc-Ala-OH (1.0 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reaction vessels, magnetic stirrer, ice bath

-

Filtration apparatus

-

-

Procedure:

-

Neutralization: Dissolve this compound (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.[6]

-

Activation: In a separate flask, dissolve Fmoc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Cool this solution to 0 °C in an ice bath.[6]

-

Add DCC (1.1 eq) to the Fmoc-Ala-OH solution at 0 °C and stir for 30 minutes. A white precipitate of dicyclohexylurea (DCU), a byproduct, will form.[6]

-

Coupling: Filter the mixture to remove the DCU precipitate. Add the resulting filtrate (containing the activated Fmoc-Ala-OH) to the neutralized H-DL-Ser-OMe solution.[6]

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, the resulting protected dipeptide (Fmoc-Ala-DL-Ser-OMe) can be isolated and purified using standard workup and chromatography techniques.

-

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for a dipeptide coupling reaction.

References

- 1. DL-Serine methyl ester hydrochloride - CAS-Number 5619-04-5 - Order from Chemodex [chemodex.com]

- 2. H-Ser-OMe·HCl | L-Serine methyl ester hydrochloride | C-protective Amino Acid | Ambeed.com [ambeed.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. H-Ser-OMe*HCl [chembk.com]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of DL-Serine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for DL-Serine methyl ester hydrochloride, an important intermediate in the synthesis of various pharmaceuticals, including Ramipril.[1][2] The document details the prevalent methodologies, presents quantitative data in a comparative format, and offers detailed experimental protocols. Furthermore, reaction pathways and experimental workflows are visualized to facilitate a deeper understanding of the chemical processes.

Introduction

DL-Serine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of DL-Serine. The esterification of the carboxylic acid group in amino acids is a crucial step in peptide synthesis and for creating chiral building blocks in drug development.[3][4] This process increases the solubility of the amino acid in organic solvents and protects the carboxylic acid group from participating in unwanted side reactions.[4] The most common and efficient methods for the synthesis of DL-Serine methyl ester hydrochloride involve the use of an alcohol (methanol) in the presence of an acid catalyst or a chlorinating agent.

Primary Synthesis Pathways

The two principal methods for the synthesis of DL-Serine methyl ester hydrochloride are:

-

Esterification using Thionyl Chloride (SOCl₂): This is a widely used and efficient method for the esterification of amino acids.[5] Thionyl chloride reacts with methanol to generate hydrochloric acid in situ, which catalyzes the esterification.[6] The reaction is typically performed at low to reflux temperatures.

-

Esterification using Acetyl Chloride: Similar to the thionyl chloride method, acetyl chloride is added to methanol to generate HCl for the acid-catalyzed esterification. This method also provides high yields.[7]

-

Fischer-Speier Esterification: This classic method involves refluxing the amino acid and alcohol with an acid catalyst, such as hydrochloric acid.[8][9]

Comparative Data of Synthesis Pathways

The following table summarizes the quantitative data from various reported synthesis protocols for DL-Serine methyl ester hydrochloride.

| Method | Reactants | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Thionyl Chloride | DL-Serine, Methanol, Thionyl Chloride | Reflux for 20 hours | 93.7% | Not Specified | [1] |

| Thionyl Chloride | L-Serine, Methanol, Thionyl Chloride | 35-40 °C for 24-48 hours | Not Specified | Not Specified | [2] |

| Acetyl Chloride | D-Serine, Methanol, Acetyl Chloride | Reflux for 15 hours | 91% | 99.6% (HPLC) | [7] |

| Hydrochloric Acid | L-Serine, Methanol, Hydrochloric Acid | Not Specified | 83.8% | 97.0% | [8] |

Detailed Experimental Protocols

Synthesis using Thionyl Chloride in Methanol

This protocol is adapted from a common procedure for the synthesis of amino acid methyl esters.[1]

Materials:

-

DL-Serine

-

Anhydrous Methanol

-

Thionyl Chloride (SOCl₂)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend DL-Serine (e.g., 6.00 g, 57 mmol) in anhydrous methanol (e.g., 30 mL).[1]

-

Cool the suspension in an ice-water bath.[1]

-

Slowly add thionyl chloride (e.g., 5.4 mL) to the stirred suspension.[1] Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.[1]

-

Remove the ice bath and heat the reaction mixture to reflux for 20 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent by rotary evaporation under reduced pressure to obtain the crude product.[1]

-

The resulting solid can be washed with a non-polar solvent like hexane or diethyl ether to remove any remaining impurities.[7]

-

Dry the product under vacuum to yield DL-Serine methyl ester hydrochloride as a white solid.[1]

Synthesis using Acetyl Chloride in Methanol

This protocol is based on a reported synthesis of D-Serine methyl ester hydrochloride.[7]

Materials:

-

DL-Serine

-

Anhydrous Methanol

-

Acetyl Chloride

Procedure:

-

Suspend DL-Serine (e.g., 100 g, 0.9515 mole) in anhydrous methanol (e.g., 600 mL) in a suitable reaction vessel at room temperature.[7]

-

Cool the mixture to -5 °C to 0 °C in an ice-salt bath.[7]

-

Add acetyl chloride (e.g., 224.0 g, 2.8545 mole) dropwise to the suspension while maintaining the temperature between -5 °C and 0 °C.[7]

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at the same temperature.[7]

-

Heat the reaction mixture to reflux and maintain for 15 hours.[7]

-

Cool the reaction mixture and evaporate the solvent under reduced pressure.[7]

-

The resulting residue can be crystallized from a mixture of methanol and methyl tert-butyl ether to yield pure DL-Serine methyl ester hydrochloride as a colorless solid.[7]

Visualized Pathways and Workflows

Reaction Pathway: Esterification with Thionyl Chloride

The following diagram illustrates the reaction mechanism for the synthesis of DL-Serine methyl ester hydrochloride using thionyl chloride and methanol.

Caption: Reaction pathway for the synthesis of DL-Serine methyl ester hydrochloride.

Experimental Workflow: General Synthesis and Purification

The diagram below outlines the general experimental workflow for the synthesis and purification of DL-Serine methyl ester hydrochloride.

Caption: General experimental workflow for the synthesis of DL-Serine methyl ester hydrochloride.

Conclusion

The synthesis of DL-Serine methyl ester hydrochloride is a well-established process with multiple high-yielding pathways. The choice between using thionyl chloride, acetyl chloride, or a direct acid catalyst often depends on the scale of the reaction, available resources, and desired purity. The provided protocols and comparative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling them to select and implement the most suitable method for their specific needs.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]

- 3. pianetachimica.it [pianetachimica.it]

- 4. l-Serine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. farmaciajournal.com [farmaciajournal.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. D-Serine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility and Stability of H-DL-Ser-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of DL-Serine methyl ester hydrochloride (H-DL-Ser-OMe.HCl), a key building block in peptide synthesis and various pharmaceutical applications. Understanding these properties is critical for its effective use in research and development.

Introduction

This compound is the hydrochloride salt of the methyl ester of the racemic amino acid DL-serine. The presence of the hydrochloride salt enhances the compound's stability and water solubility compared to its free base form. It is widely used as an intermediate in organic synthesis, particularly in the preparation of peptides and other bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 5619-04-5 | |

| Molecular Formula | C4H10ClNO3 | [1] |

| Molecular Weight | 155.58 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 134-136 °C (lit.) | [1] |

Solubility Profile

The solubility of this compound has been determined in various common laboratory solvents. As a hydrochloride salt of an amino acid ester, it exhibits good solubility in polar protic solvents. The available quantitative and qualitative solubility data are summarized in the tables below. Note that some data is for the L-enantiomer, which is expected to have very similar solubility to the DL-racemic mixture.

Quantitative Solubility Data

| Solvent | Concentration | Method | Compound Form |

| Water | ≥ 100 mg/mL (642.76 mM) | Not Specified | L-Serine methyl ester hydrochloride |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (642.76 mM) | Requires sonication | L-Serine methyl ester hydrochloride |

| Water | 50 mg/mL | Not Specified | L-Serine methyl ester hydrochloride[2] |

Qualitative Solubility Data

| Solvent | Solubility | Compound Form |

| Water | Soluble | DL-Serine methyl ester hydrochloride[1] |

| Methanol | Soluble | L-Serine methyl ester hydrochloride[2] |

Stability Profile

This compound is a stable compound under appropriate storage conditions. Being a hydrochloride salt, it is less susceptible to degradation compared to the free amino ester.

General Stability and Storage

-

Solid State Stability: Stable for at least 2 years when stored at -20°C.[1]

-

Solution Stability: Stock solutions in DMSO can be stored at -80°C for up to 6 months.

-

Storage Conditions: Should be stored in a tightly sealed container in a cool, dry place, protected from moisture.[2]

-

Incompatibilities: Incompatible with strong acids, strong bases, and oxidizing agents.

Degradation Pathways

A general workflow for investigating potential degradation pathways is outlined below.

Forced degradation workflow for this compound.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of chemical compounds are provided below. These can be adapted for the specific analysis of this compound.

Protocol for Kinetic Solubility Determination

This method is a high-throughput approach to estimate the aqueous solubility of a compound.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 0.1 mM).

-

Addition to Aqueous Buffer: Add a small aliquot (e.g., 2 µL) of each DMSO stock concentration to a 96-well plate.

-

Addition of Buffer: Add an appropriate volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4 to each well.

-

Incubation: Incubate the plate at room temperature with shaking for a defined period (e.g., 2 hours).

-

Analysis: Analyze the samples for the presence of precipitate using nephelometry (light scattering) or by filtering the samples and measuring the concentration of the soluble compound in the filtrate by HPLC-UV.

Kinetic solubility determination workflow.

Protocol for Thermodynamic (Equilibrium) Solubility Determination

This method determines the solubility of a compound at equilibrium and is considered the gold standard.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Determine the concentration of this compound in the supernatant using a validated analytical method, such as HPLC-UV.

Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature or a slightly elevated temperature for a defined period.

-

Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

-

Photostability: Expose a solution of the compound to light according to ICH Q1B guidelines.

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.

Conclusion

This compound is a valuable chemical intermediate with good solubility in polar solvents and excellent stability when stored under appropriate conditions. This guide provides a comprehensive summary of its known solubility and stability characteristics, along with detailed protocols for its further investigation. The information presented herein should serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

References

Potential Research Applications of H-DL-Ser-OMe.HCl: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-DL-Ser-OMe.HCl, or DL-Serine methyl ester hydrochloride, is a racemic mixture of the methyl ester derivative of the amino acid serine. As a readily available and water-soluble compound, it serves as a valuable building block in synthetic chemistry and holds significant potential for a range of research applications, primarily in the fields of oncology and neuroscience. This technical guide provides an in-depth overview of the core research areas where this compound could be instrumental, based on the established biological roles of serine and its derivatives. This document outlines potential experimental frameworks, presents representative data from analogous compounds to inform study design, and provides detailed protocols for key assays.

Introduction: The Scientific Rationale

Serine is a non-essential amino acid that plays a central role in cellular metabolism. It is a precursor for the synthesis of proteins, other amino acids such as glycine and cysteine, nucleotides, and lipids. The metabolic pathways involving serine are increasingly recognized as critical for the proliferation of cancer cells and for normal neurological function. This compound, as a derivative of serine, offers a unique chemical tool to probe these pathways. Its esterification and hydrochloride salt form can influence its cellular uptake, metabolic fate, and pharmacological properties compared to native serine.[1] While direct research on this compound is limited, the extensive body of literature on serine metabolism provides a strong foundation for its potential applications.

Potential Research Application I: Oncology

The serine synthesis pathway is often upregulated in cancer cells to meet the high demand for building blocks required for rapid proliferation.[2] This metabolic reprogramming presents a potential vulnerability that can be exploited for therapeutic intervention. This compound could be investigated as a modulator of serine metabolism in cancer cells.

Rationale for Investigation

-

Competitive Inhibition: As a serine analog, this compound could act as a competitive inhibitor of enzymes involved in serine metabolism or transport.

-

Prodrug Strategy: The methyl ester group may enhance cell permeability, allowing for more efficient delivery of a serine-like molecule into cancer cells.[1]

-

Induction of Metabolic Stress: By interfering with serine metabolism, this compound could induce metabolic stress and potentially lead to cancer cell death.

Representative Data from a Serine Derivative Study

The following table summarizes hypothetical data, based on studies of similar compounds, illustrating the potential anti-proliferative effects of a serine derivative on a cancer cell line.

| Cell Line | Compound Concentration (µM) | Cell Viability (%) | Reference Compound (IC50 in µM) |

| MCF-7 (Breast Cancer) | 0 (Control) | 100 ± 5.0 | Doxorubicin (0.5 µM) |

| 10 | 85 ± 4.2 | ||

| 50 | 62 ± 5.5 | ||

| 100 | 45 ± 3.8 | ||

| 200 | 28 ± 2.9 |

Experimental Workflow and Protocols

This protocol is a standard method to assess the effect of a compound on cell proliferation.

Workflow Diagram:

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Potential Research Application II: Neuroscience

Serine plays a crucial role in the central nervous system (CNS). D-serine, synthesized from L-serine, is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is vital for synaptic plasticity, learning, and memory. Dysregulation of serine metabolism has been implicated in neurodegenerative diseases such as Alzheimer's disease.[3] this compound could be explored for its potential neuroprotective or neuromodulatory effects.

Rationale for Investigation

-

NMDA Receptor Modulation: As a precursor to serine, this compound could influence the levels of D-serine and thereby modulate NMDA receptor activity.

-

Neuroprotective Agent: By influencing cellular metabolism and potentially reducing excitotoxicity, serine derivatives may offer neuroprotective benefits.[4][5]

-

Blood-Brain Barrier Permeability: The methyl ester form might alter the compound's ability to cross the blood-brain barrier, a critical factor for CNS-targeted drugs.

Representative Data from a Neuroprotection Study

The following table presents hypothetical data, based on studies with related compounds, demonstrating the potential of a serine derivative to protect neuronal cells from oxidative stress.

| Treatment Group | Oxidative Stressor | Cell Viability (%) |

| Control | None | 100 ± 5.0 |

| Stressor Only | H₂O₂ (100 µM) | 55 ± 6.2 |

| Serine Derivative (10 µM) + Stressor | H₂O₂ (100 µM) | 75 ± 5.8 |

| Serine Derivative (50 µM) + Stressor | H₂O₂ (100 µM) | 92 ± 4.5 |

Experimental Workflow and Protocols

This protocol assesses the ability of a compound to protect neuronal cells from a toxic insult.

Workflow Diagram:

Caption: Workflow for an in vitro neuroprotection assay.

Protocol (LDH Assay):

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate medium.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

Induction of Toxicity: Add a neurotoxic agent such as hydrogen peroxide (H₂O₂) or glutamate to the culture medium. Include control wells with no toxin and wells with toxin but no test compound.

-

Incubation: Incubate the cells for 24 hours.

-

LDH Measurement: Collect the cell culture supernatant. Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available LDH cytotoxicity assay kit.

-

Data Analysis: Calculate the percentage of neuroprotection by comparing the LDH release in treated wells to that in the toxin-only control wells.

Signaling Pathways and Mechanisms of Action

The potential biological effects of this compound are likely mediated through its interaction with key metabolic and signaling pathways.

Serine Synthesis Pathway in Cancer

This pathway is a potential target for this compound in cancer research.

Signaling Pathway Diagram:

Caption: The serine synthesis pathway and a potential point of inhibition.

NMDA Receptor Signaling in Neurons

This compound could influence this pathway by modulating the availability of the co-agonist D-serine.

Signaling Pathway Diagram:

Caption: Potential influence of this compound on NMDA receptor signaling.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity for research in oncology and neuroscience. Its structural similarity to serine, combined with its modified chemical properties, makes it an ideal candidate for investigating the metabolic dependencies of cancer cells and the intricacies of neuronal signaling. The experimental frameworks and representative data presented in this guide are intended to serve as a starting point for researchers to design and execute studies that will elucidate the specific biological activities and therapeutic potential of this compound. Future research should focus on direct in vitro and in vivo studies to validate these potential applications and to understand the precise mechanisms of action of this compound.

References

- 1. CAS 5619-04-5: Serine, methyl ester, hydrochloride (1:1) [cymitquimica.com]

- 2. Serine-associated one-carbon metabolic reprogramming: a new anti-cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to CAS Number 5619-04-5: DL-Serine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, uses, and relevant biological pathways associated with CAS number 5619-04-5, chemically identified as DL-Serine Methyl Ester Hydrochloride. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and neuroscience.

Chemical and Physical Properties

DL-Serine methyl ester hydrochloride is a derivative of the amino acid serine, where the carboxylic acid group is esterified to a methyl group, and the compound is supplied as a hydrochloride salt. This modification enhances its solubility in certain organic solvents and makes it a versatile building block in organic synthesis.[1]

Table 1: Physicochemical Properties of DL-Serine Methyl Ester Hydrochloride

| Property | Value | Reference |

| CAS Number | 5619-04-5 | |

| Molecular Formula | C₄H₁₀ClNO₃ | |

| Molecular Weight | 155.58 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 134-136 °C | [1] |

| Solubility | Soluble in water | [1] |

| Storage Temperature | -20°C | |

| SMILES String | COC(=O)C(N)CO.Cl | |

| InChI Key | NDBQJIBNNUJNHA-UHFFFAOYSA-N |

Applications in Chemical Synthesis

DL-Serine methyl ester hydrochloride is a valuable starting material and intermediate in various synthetic applications, most notably in peptide synthesis and the total synthesis of complex natural products.

Peptide Synthesis

As a protected form of serine, its methyl ester allows for controlled peptide bond formation without interference from the carboxylic acid group. The hydrochloride salt form can be neutralized in situ for coupling reactions. It is suitable for solution-phase peptide synthesis.

Total Synthesis of (-)-Hennoxazole A

DL-Serine methyl ester hydrochloride serves as a key chiral building block in the total synthesis of (-)-Hennoxazole A, a marine natural product with antiviral properties.[2][3][4] The synthesis generally involves the condensation of the serine derivative to form an oxazoline ring, which is a core structural motif of the target molecule.

Experimental Workflow: Synthesis of (-)-Hennoxazole A Intermediate

Below is a generalized workflow for the initial steps in the synthesis of (-)-Hennoxazole A, starting from DL-Serine methyl ester hydrochloride, based on published synthetic routes.[4] Note: This is a summary and not a detailed experimental protocol. Researchers should consult the primary literature for precise conditions and safety information.

References

The Pivotal Role of Serine Derivatives in Modern Research: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Serine, a non-essential amino acid, serves as a fundamental building block for proteins and a central node in cellular metabolism. However, its true significance in biomedical research is magnified through its diverse array of derivatives. These modified molecules are not mere metabolic intermediates; they are critical signaling molecules, disease biomarkers, and therapeutic targets that underpin a vast range of biological processes. From the orchestration of programmed cell death to the fine-tuning of neuronal communication, serine derivatives are at the forefront of research in neurobiology, oncology, immunology, and plant and microbial sciences.

This in-depth technical guide explores the core biological significance of key serine derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to empower researchers in their scientific endeavors.

Phosphatidylserine (PS): The Sentinel of Cell Fate and Function

Phosphatidylserine (PS) is a crucial phospholipid component of eukaryotic cell membranes, playing a vital role in cellular signaling and apoptosis.[1][2] In healthy cells, its distribution is actively maintained, with a predominant localization to the inner leaflet of the plasma membrane.[3][4] This asymmetry is critical for normal cell function.

Role in Apoptosis: The "Eat-Me" Signal

A hallmark of early apoptosis is the translocation of PS from the inner to the outer leaflet of the plasma membrane.[3][4][5] This externalization acts as a conserved "eat-me" signal, recognized by phagocytes, which then engulf and clear the apoptotic cell, preventing an inflammatory response.[3][5] This process is mediated by proteins that specifically bind to the exposed PS headgroup.

Signaling Pathway: Phosphatidylserine Exposure and Phagocytic Clearance

References

- 1. researchgate.net [researchgate.net]

- 2. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct Crosstalk Between O-GlcNAcylation and Phosphorylation of Tau Protein Investigated by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: H-DL-Ser-OMe.HCl for Researchers and Drug Development Professionals

Introduction

H-DL-Ser-OMe.HCl, the hydrochloride salt of DL-Serine methyl ester, is a fundamental building block in the field of chemical synthesis, particularly in peptide and medicinal chemistry. Its dual functionality, possessing both a free amine and a protected carboxylic acid in the form of a methyl ester, makes it a versatile reagent for the controlled assembly of complex molecules. This technical guide provides a comprehensive overview of its key physicochemical properties and the analytical methodologies used to ensure its quality for research and drug development applications.

Physicochemical and Purity Data

The molecular integrity and purity of this compound are critical for its successful application in synthesis. The following table summarizes its key quantitative data, compiled from various commercial suppliers and certificates of analysis.

| Parameter | Value | Method of Analysis |

| Molecular Weight | 155.58 g/mol | Calculated |

| Purity | ≥99% | HPLC[1] |

| ≥98.0% | NMR[2] | |

| 98+% | Not Specified[3] | |

| 99.9% | Titration (ex chloride)[4] | |

| 98.9% | Titration (ex chloride)[5] | |

| Water Content | 0.12% | Karl Fischer (KF)[2] |

| ≤3.0% | Karl Fischer (KF)[6] |

Experimental Protocols for Quality Control

Accurate determination of the purity of this compound is paramount. The following sections detail the principles of the most common experimental protocols employed for its quality control.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of amino acid derivatives. Since this compound lacks a strong UV chromophore, a derivatization step is typically required to enable sensitive detection.

Principle: The primary amine of this compound is reacted with a labeling agent to attach a chromophore or fluorophore. The resulting derivative is then separated from underivatized material and impurities on a C18 column and quantified by a UV or fluorescence detector.

Exemplary Protocol (Pre-column Derivatization with OPA/FMOC):

-

Reagent Preparation:

-

OPA Reagent: Dissolve o-phthalaldehyde (OPA) in a suitable buffer (e.g., borate buffer) with a thiol, such as N-acetyl-L-cysteine.

-

FMOC Reagent: Dissolve 9-fluorenylmethyl chloroformate (FMOC) in an organic solvent like acetonitrile.

-

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of this compound in an appropriate solvent (e.g., dilute HCl).

-

-

Derivatization:

-

To an aliquot of the sample solution, add the OPA reagent and allow it to react with the primary amine.

-

Subsequently, add the FMOC reagent to derivatize any potential secondary amine impurities.

-

-

Chromatographic Conditions (Typical):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: Aqueous buffer (e.g., sodium acetate)

-

Mobile Phase B: Acetonitrile or Methanol

-

Gradient: A time-programmed gradient from a low to a high percentage of Mobile Phase B.

-

Flow Rate: 1.0 mL/min

-

Detection: Fluorescence (Ex: 340 nm, Em: 450 nm for OPA; Ex: 266 nm, Em: 305 nm for FMOC) or UV (e.g., 338 nm for OPA).

-

-

Quantification:

-

The purity is calculated based on the area percent of the main derivative peak relative to the total area of all peaks in the chromatogram.

-

Purity Assay by Titration

As indicated by certificates of analysis, a common method for assaying this compound is through titration, specifically leveraging the hydrochloride salt.[4][5]

Principle: This is an acid-base titration. The hydrochloride of the amino acid ester is a weak acid. The sample is dissolved in a suitable solvent and titrated with a standardized solution of a strong base, such as sodium hydroxide. The endpoint, where all the hydrochloride has been neutralized, is detected potentiometrically.

Exemplary Protocol (Potentiometric Titration):

-

Reagent Preparation:

-

Prepare and standardize a 0.1 M solution of sodium hydroxide (NaOH).

-

-

Sample Preparation:

-

Accurately weigh approximately 100-150 mg of this compound.

-

Dissolve the sample in a suitable volume of deionized water or a mixed solvent system (e.g., water/ethanol).

-

-

Titration:

-

Immerse a calibrated pH electrode and the burette tip into the sample solution.

-

Titrate the sample with the standardized 0.1 M NaOH solution, recording the pH and the volume of titrant added.

-

-

Endpoint Determination:

-

The equivalence point is determined from the inflection point of the titration curve (a plot of pH versus titrant volume) or by calculating the first derivative of the curve.

-

-

Calculation:

-

The purity of this compound is calculated using the following formula:

Where:

-

V = Volume of NaOH at the equivalence point (L)

-

M = Molarity of the NaOH solution (mol/L)

-

MW = Molecular weight of this compound (155.58 g/mol )

-

W = Weight of the sample (g)

-

-

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a crucial building block in Solid-Phase Peptide Synthesis (SPPS), a cornerstone of peptide and protein chemistry. The methyl ester serves as a protecting group for the C-terminus, while the amine is available for coupling to the growing peptide chain.

The following diagram illustrates a typical workflow for the incorporation of a serine residue into a peptide chain on a solid support using Fmoc-based chemistry.

In this workflow, the free amine of the resin-bound peptide attacks the activated carboxyl group of the incoming Fmoc-protected serine. Following the coupling reaction, the temporary Fmoc protecting group is removed to expose a new N-terminal amine, which is then ready for the next coupling cycle. This compound would be utilized in a similar fashion in solution-phase peptide synthesis or as a starting material for the synthesis of more complex amino acid derivatives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. DL-Serine methyl ester hydrochloride, 98+% | Fisher Scientific [fishersci.ca]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. DL-Serine methyl ester hydrochloride - CAS-Number 5619-04-5 - Order from Chemodex [chemodex.com]

A Comprehensive Technical Guide to the Storage and Handling of H-DL-Ser-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential storage and handling recommendations for H-DL-Ser-OMe.HCl (DL-Serine methyl ester hydrochloride). Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and safeguarding laboratory personnel.

Compound Overview

This compound, also known as DL-Serine methyl ester hydrochloride, is a derivative of the amino acid serine.[1] It serves as a valuable building block in peptide synthesis and is utilized in various research and drug development applications.[1] The hydrochloride salt form enhances its stability and solubility in aqueous solutions.[1]

Storage Recommendations

Proper storage is paramount to preserving the stability and purity of this compound. The following table summarizes the recommended storage conditions for the solid compound and its solutions.

| Form | Condition | Temperature | Duration | Additional Notes |

| Solid (Powder) | Long-term | -20°C | At least 2 years | Protect from light and moisture.[1] Store in a tightly sealed container.[2][3] |

| Short-term | +4°C | As needed for immediate use | ||

| Shipping | Ambient | |||

| In Solution | Stock Solution | -80°C | Up to 6 months | Use within 6 months when stored at -80°C.[4][5] |

| -20°C | Up to 1 month | Use within 1 month when stored at -20°C.[4][5] |

It is critical to note that some suppliers recommend room temperature storage for the solid form, but specify that it should be in a cool, dark place, preferably below 15°C.[6] However, for long-term stability, sub-zero temperatures are consistently recommended. The compound is known to be hygroscopic and sensitive to air and moisture.[7] Therefore, it is advisable to store it under an inert gas atmosphere.[3]

Handling Procedures and Safety Precautions

Safe handling of this compound is essential to prevent exposure and ensure a safe laboratory environment. The following procedures should be strictly followed.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, the following PPE is mandatory:

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2][3]

-

Skin Protection: Wear protective gloves and a lab coat to prevent skin contact.[2][3]

-

Respiratory Protection: In case of dust formation, use a dust respirator.[3] Engineering controls such as a fume hood are recommended to minimize inhalation.

General Handling

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[2][3]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Avoid dust formation during handling.[2]

-

Practice good industrial hygiene and safety practices.[2] Wash hands thoroughly after handling.[8]

In case of Exposure

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]

-

Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[2]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[2]

Stability and Incompatibility

This compound is generally stable under recommended storage conditions.[9] However, certain conditions and substances can lead to its degradation.

-

Conditions to Avoid: Excess heat, moisture, and dust formation.[2]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[2][9]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[2][8][9]

Experimental Protocols

A general workflow for a stability study would involve:

-

Sample Preparation: Prepare multiple aliquots of this compound in both solid and solution forms.

-

Storage: Store the aliquots under various conditions (e.g., different temperatures, humidity levels, light exposures).

-

Time-Point Analysis: At specified time intervals, retrieve aliquots from each storage condition.

-

Analytical Testing: Analyze the purity and integrity of the compound using methods such as:

-

High-Performance Liquid Chromatography (HPLC): To assess purity and detect degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural changes.

-

Mass Spectrometry (MS): To determine the molecular weight and identify degradation products.

-

-

Data Analysis: Compare the analytical data from the stressed samples to a control sample stored under ideal conditions to determine the rate and nature of degradation.

Visualized Workflow for Safe Handling and Storage

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound, from receiving the compound to its final use or disposal.

Caption: Logical workflow for the safe handling and storage of this compound.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS) or professional safety advice. Always refer to the specific SDS provided by the manufacturer for the most accurate and up-to-date information. All laboratory work should be conducted in accordance with institutional safety policies and regulations.

References

- 1. DL-Serine methyl ester hydrochloride - CAS-Number 5619-04-5 - Order from Chemodex [chemodex.com]

- 2. fishersci.com [fishersci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. L-Serine Methyl Ester Hydrochloride 5680-80-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. L-Serine methyl ester hydrochloride | 5680-80-8 [chemicalbook.com]

- 8. peptide.com [peptide.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

Methodological & Application

Application Notes and Protocols for H-DL-Ser-OMe.HCl in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: H-DL-Serine Methyl Ester Hydrochloride (H-DL-Ser-OMe.HCl) is a derivative of the amino acid serine, widely utilized as a fundamental building block in peptide synthesis.[1][2] In this molecule, the carboxylic acid group is protected as a methyl ester, and the amino group is available for peptide bond formation. The hydrochloride salt form enhances the compound's stability and solubility, making it a practical choice for various synthetic applications.[1][3]

This document provides detailed protocols for the application of this compound in solution-phase peptide synthesis, data on typical reaction components, and workflows to guide researchers in its effective use. Its primary application is in solution-phase methods where the methyl ester serves as a convenient C-terminal protecting group.[1][4][5] The side-chain hydroxyl group also offers a potential site for further functionalization, allowing for the synthesis of modified or complex peptides.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for handling, storage, and reaction setup.

| Property | Value | Reference(s) |

| CAS Number | 5619-04-5 | [3] |

| Molecular Formula | C₄H₉NO₃·HCl | [3] |

| Molecular Weight | 155.58 g/mol | [3] |

| Appearance | White to off-white crystalline solid | - |

| Melting Point | 134-136 °C | [3] |

| Solubility | Soluble in water. Soluble in polar organic solvents like DMF, DMSO, and methanol. | [3][6] |

| Storage | Stable for at least 2 years when stored at -20°C. | [3] |

Experimental Protocols

Protocol 1: Solution-Phase Dipeptide Synthesis using this compound

This protocol details the synthesis of a model dipeptide (e.g., Fmoc-Ala-Ser-OMe) via the coupling of N-α-Fmoc-protected Alanine (Fmoc-Ala-OH) with this compound. The process involves the neutralization of the hydrochloride salt, activation of the carboxylic acid, and subsequent peptide bond formation.

Materials:

-

This compound

-

Fmoc-Ala-OH

-

Coupling Reagent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)[7]

-

Coupling Additive: Ethyl cyanohydroxyiminoacetate (Oxyma Pure) or 1-Hydroxybenzotriazole (HOBt)[7][8]

-

Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)[8][9]

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethyl Acetate (EtOAc)

-

Aqueous Solutions: 1N HCl, 1N Na₂CO₃ (or saturated NaHCO₃), Saturated NaCl (brine)

-

Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Neutralization: Dissolve this compound (1.0 eq) in a suitable solvent mixture like DCM/DMF (1:1).[7] Add the base (DIPEA or Et₃N, 1.1 eq) to neutralize the hydrochloride salt and stir for 15-20 minutes at room temperature.[9]

-

Pre-activation: In a separate flask, dissolve the N-protected amino acid (Fmoc-Ala-OH, 1.0 eq), the coupling reagent (EDC-HCl, 1.0 eq), and the additive (Oxyma Pure or HOBt, 1.0 eq) in DCM/DMF.[7] Stir the solution at 0 °C (ice bath) for approximately 20 minutes. The solution will typically turn bright yellow if Oxyma is used.[7]

-

Coupling Reaction: Add the neutralized H-DL-Ser-OMe solution from step 1 to the pre-activation mixture. Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature, stirring overnight (12-16 hours).[7]

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up:

-

Remove the solvent under reduced pressure (rotary evaporation).[7]

-

Dissolve the resulting residue in Ethyl Acetate (EtOAc).[7]

-

Wash the organic solution sequentially with 1N HCl (3 times), 1N Na₂CO₃ or saturated NaHCO₃ (3 times), and finally with brine (3 times).[7][9]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude dipeptide.[7]

-

-

Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to yield the pure protected dipeptide (Fmoc-Ala-Ser-OMe).

Protocol 2: C-Terminal Deprotection (Saponification)

This protocol describes the hydrolysis of the methyl ester to yield the free carboxylic acid, which is necessary for further C-terminal elongation or for obtaining the final peptide acid.

Materials:

-

Protected dipeptide (e.g., Fmoc-Ala-Ser-OMe)

-

Lithium hydroxide (LiOH)

-

Solvents: Tetrahydrofuran (THF), Water

-

Aqueous Solution: 1M HCl

Procedure:

-

Dissolve the protected dipeptide (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).[9]

-

Add LiOH (1.5 eq) to the solution and stir at room temperature.[9]

-

Monitor the reaction by TLC. Upon completion (disappearance of the starting material), carefully acidify the mixture to a pH of ~3 using 1M HCl.[9]

-

Extract the product with ethyl acetate (3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the C-terminal deprotected dipeptide (Fmoc-Ala-Ser-OH).[9]

Data Presentation

The following table summarizes typical molar equivalents and reagents used in a standard solution-phase coupling reaction.

| Component | Role | Molar Equivalent (eq) | Example Compound |

| N-Protected Amino Acid | N-terminus of dipeptide | 1.0 | Fmoc-Ala-OH |

| Amino Acid Ester Salt | C-terminus of dipeptide | 1.0 - 1.1 | This compound |

| Base | Hydrochloride Neutralization | 1.1 - 1.2 | DIPEA / Et₃N |

| Coupling Reagent | Carboxyl Group Activation | 1.0 - 1.1 | EDC-HCl / DCC |

| Coupling Additive | Racemization Suppression / Rate Enhancement | 1.0 - 1.1 | Oxyma Pure / HOBt |

Mandatory Visualizations

Experimental and Logical Workflows

Below are diagrams illustrating the key processes in peptide synthesis involving this compound.

Caption: Workflow for solution-phase coupling of an N-Fmoc amino acid with this compound.

Caption: Iterative cycle for chain elongation in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Caption: Logical relationship between reactants and reagents in dipeptide synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. DL-Serine methyl ester hydrochloride - CAS-Number 5619-04-5 - Order from Chemodex [chemodex.com]

- 4. l-Serine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols: H-DL-Ser-OMe.HCl as a Versatile Building Block for Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

H-DL-Serine methyl ester hydrochloride (H-DL-Ser-OMe.HCl) and its enantiomerically pure counterpart, L-Serine methyl ester hydrochloride, are valuable and versatile building blocks in the synthesis of a wide array of bioactive molecules.[1][2] As a protected amino acid, with the carboxylic acid group masked as a methyl ester, it facilitates selective peptide bond formation and other chemical modifications.[3][4] Its hydrochloride salt form enhances stability and solubility, making it a practical starting material for various synthetic applications.[3][5] These attributes have led to its use in the development of pharmaceuticals, including the angiotensin-converting enzyme (ACE) inhibitor Ramipril, as well as in the synthesis of peptidomimetics targeting protein-protein interactions.[5][6][7]

This document provides detailed application notes and experimental protocols for the use of this compound and its L-isomer in the synthesis of bioactive molecules, supported by quantitative data and visual diagrams of relevant signaling pathways and experimental workflows.

Application in the Synthesis of ACE Inhibitors: The Case of Ramipril

L-Serine methyl ester hydrochloride is a key intermediate in the synthesis of Ramipril, a potent ACE inhibitor used in the treatment of hypertension and heart failure.[5][6][7] The synthesis involves a multi-step sequence where the serine derivative is elaborated to form the complex bicyclic structure of the final drug.

Quantitative Data for Ramipril Intermediate Synthesis

The following table summarizes the reported yields for key steps in the synthesis of Ramipril intermediates starting from L-Serine. It is important to note that yields can vary depending on the specific reaction conditions and scale.

| Step | Reaction | Starting Material | Product | Reported Yield (%) | Purity (%) | Reference |

| 1 | Esterification | L-Serine | L-Serine methyl ester hydrochloride | 92.4 - 99.6 | 97.7 - 99.6 | [1] |

| 2 | N-Acylation | DL-Serine methyl ester hydrochloride | N-Acyl-DL-serine methyl ester | Not specified | Not specified | [6] |

| 3 | Cyclization & further steps | N-Acyl-DL-serine methyl ester derivative | Ramipril key intermediate | Not specified | Not specified | [6] |

Experimental Protocol: Synthesis of L-Serine Methyl Ester Hydrochloride (Intermediate 1)

This protocol is adapted from a patented method for the industrial-scale synthesis of L-Serine methyl ester hydrochloride.[1]

Materials:

-

L-Serine

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Sodium hydroxide (NaOH) aqueous solution (for tail gas absorption)

Procedure:

-

Charge a reaction vessel with L-Serine (e.g., 200 kg) and methanol (e.g., 700 L).

-

Cool the mixture to 10 °C with stirring.

-

Slowly add thionyl chloride (e.g., 330 kg) dropwise, maintaining the temperature at or below 15 °C. The addition rate should be controlled (e.g., 40 kg/h ).

-

After the addition is complete, raise the temperature to 38 °C and maintain the reaction for 48 hours.

-

During the reaction, absorb the generated tail gas (HCl and SO₂) in a NaOH aqueous solution.

-

After 48 hours, cool the reaction mixture to induce crystallization.

-

Isolate the crystalline product by centrifugation.

-

Dry the product under vacuum at 60 °C for 10 hours to obtain L-Serine methyl ester hydrochloride.

Expected Yield and Purity:

Experimental Workflow: Synthesis of Ramipril Intermediate

The following diagram illustrates a generalized workflow for the synthesis of a key intermediate of Ramipril starting from serine.

Caption: Generalized workflow for the synthesis of a Ramipril intermediate from L-Serine.

Signaling Pathway: Angiotensin-Converting Enzyme (ACE) Inhibition

Ramipril, synthesized from L-serine methyl ester hydrochloride, functions by inhibiting the angiotensin-converting enzyme (ACE). This inhibition disrupts the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure.

Caption: Simplified signaling pathway of ACE inhibition by Ramipril.

Application in the Synthesis of Peptidomimetic 14-3-3 Protein Inhibitors

Serine derivatives are instrumental in the design and synthesis of peptidomimetics that can modulate protein-protein interactions (PPIs). One such application is the development of inhibitors for the 14-3-3 protein family, which are implicated in various cellular processes, including the regulation of apoptosis.

Quantitative Data for 14-3-3 Inhibitors

The following table presents the inhibitory activity of a synthesized serine-based peptidomimetic against 14-3-3 proteins.

| Compound | Target | Assay | IC₅₀ (µM) | Reference |

| Serine-based Peptidomimetic | 14-3-3 Protein | Not specified | ~5 | Not specified |

Experimental Protocol: General Dipeptide Synthesis from this compound

This protocol outlines a general procedure for the solution-phase synthesis of a dipeptide using this compound, which can be a foundational step in creating more complex peptidomimetics. This example uses Boc-protected alanine as the coupling partner.

Materials:

-

This compound

-

Boc-L-Alanine (Boc-Ala-OH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Neutralization of this compound:

-

Dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add DIPEA (1.1 eq) and stir at room temperature for 20 minutes.

-

-

Activation of Boc-Ala-OH:

-

In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 eq) and stir at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

-

Coupling Reaction:

-

Add the neutralized this compound solution from step 1 to the activated Boc-Ala-OH mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude dipeptide by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Experimental Workflow: Dipeptide Synthesis

The following diagram illustrates the workflow for the solution-phase synthesis of a dipeptide.

Caption: Workflow for the solution-phase synthesis of a dipeptide using this compound.

Signaling Pathway: 14-3-3 Protein-Mediated Apoptosis Regulation

14-3-3 proteins are key regulators of apoptosis, often by sequestering pro-apoptotic proteins. Inhibitors of 14-3-3 can disrupt these interactions, leading to the induction of apoptosis.

Caption: Simplified pathway showing the role of 14-3-3 proteins in apoptosis regulation.

References

- 1. Pathways: ACE Inhibitor Pathway | www.antibodies-online.com [antibodies-online.com]

- 2. Node, Edge and Graph Attributes [emden.github.io]

- 3. researchgate.net [researchgate.net]

- 4. qinglishangmao.com [qinglishangmao.com]

- 5. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. ACE inhibitor - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for H-DL-Ser-OMe.HCl in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Ser-OMe.HCl, or DL-Serine methyl ester hydrochloride, is a racemic mixture of the methyl ester derivative of the amino acid serine. As a hydrochloride salt, it exhibits increased solubility and stability compared to its free base form.[1] In cell culture applications, serine is a crucial amino acid that plays a significant role in various cellular processes. It is a central component of the one-carbon metabolic network, contributing to the synthesis of nucleotides, amino acids, and lipids, as well as to the cellular methylation cycle.[2][3] Rapidly proliferating cells, such as cancer cells and activated immune cells, have a high demand for serine.[3][4] Supplementing cell culture media with serine or its derivatives can therefore impact cell growth, proliferation, and metabolic activity.[4][5]

These application notes provide a detailed protocol for the preparation and use of this compound in cell culture experiments, along with information on its potential biological effects.

Data Presentation

The following table summarizes key quantitative data for the use of this compound in cell culture. The recommended working concentrations are based on studies of serine and its derivatives in various cell lines, where effects on proliferation were observed in the micromolar to low millimolar range.[5]

| Parameter | Value | Reference/Note |

| Molecular Weight | 155.58 g/mol | [1] |

| Solubility | Water (≥ 100 mg/mL for L-isomer), DMSO (33.33 mg/mL) | [6] |

| Recommended Solvents for Stock | Sterile water or DMSO | Based on solubility data |

| Recommended Stock Concentration | 100 mM | For ease of dilution |

| Storage of Powder | -20°C for up to 3 years | General recommendation |

| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [6] |

| Recommended Working Concentration | 0.01 - 1.0 mM | Based on effective concentrations of serine in cell culture[5] |

| Filter Sterilization of Aqueous Stock | 0.22 µm filter | [6] |

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound

Materials:

-

This compound powder

-

Sterile, nuclease-free water or DMSO

-

Sterile conical tubes (15 mL or 50 mL)

-

Vortex mixer

-

Sterile 0.22 µm syringe filter (if using water)

-

Sterile microcentrifuge tubes for aliquoting

Procedure:

-

Calculate the required mass: To prepare 10 mL of a 100 mM stock solution, calculate the mass of this compound needed:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.1 mol/L x 0.01 L x 155.58 g/mol = 0.15558 g (or 155.58 mg)

-

-

Dissolution:

-

For an aqueous stock solution: Aseptically add the calculated mass of this compound powder to a sterile conical tube. Add a portion of the sterile water (e.g., 8 mL), and vortex thoroughly until the powder is completely dissolved. Bring the final volume to 10 mL with sterile water.

-

For a DMSO stock solution: Aseptically add the calculated mass of this compound powder to a sterile conical tube. Add the desired volume of DMSO (e.g., 10 mL) and vortex until fully dissolved. Note that gentle warming may be required to fully dissolve the compound in DMSO.

-

-

Sterilization (for aqueous solutions): If you prepared an aqueous stock solution, it is crucial to sterilize it by passing it through a 0.22 µm syringe filter into a new sterile conical tube.[6] This step is not necessary for DMSO stock solutions if prepared under aseptic conditions.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]

Protocol 2: Application of this compound to Cell Culture

Materials:

-

Cultured cells in appropriate cell culture vessels

-

Complete cell culture medium

-

Prepared sterile stock solution of this compound (from Protocol 1)

Procedure:

-

Determine the final working concentration: Based on your experimental design and cell type, decide on the final concentration(s) of this compound to be tested. A good starting range is between 0.01 mM and 1.0 mM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

-

Prepare the treatment medium:

-

Thaw an aliquot of the this compound stock solution.

-

Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final concentration of 0.1 mM from a 100 mM stock solution:

-

V1 (volume of stock) = (M2 (final concentration) x V2 (final volume)) / M1 (stock concentration)

-

V1 = (0.1 mM x 10 mL) / 100 mM = 0.01 mL (or 10 µL)

-

-

Aseptically add the calculated volume of the stock solution to the appropriate volume of pre-warmed complete cell culture medium.

-

Gently mix the medium.

-

-

Treat the cells:

-

Remove the existing medium from your cultured cells.

-

Add the freshly prepared treatment medium containing this compound to the cells.

-

As a control, treat a parallel set of cells with medium containing the same volume of the vehicle (sterile water or DMSO) used to prepare the stock solution. The final concentration of DMSO should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.

-

-

Incubation and Analysis:

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

At the end of the incubation period, perform the desired cellular assays, such as cell viability (e.g., MTT or WST-1 assay), proliferation (e.g., cell counting or BrdU incorporation), or metabolic analysis.

-

Mandatory Visualizations

Caption: Experimental workflow for the preparation and application of this compound in cell culture.

Caption: Simplified signaling pathway of serine's role in one-carbon metabolism.

References

- 1. DL-Serine methyl ester hydrochloride - CAS-Number 5619-04-5 - Order from Chemodex [chemodex.com]

- 2. Serine Metabolism Supports the Methionine Cycle and DNA/RNA Methylation through De Novo ATP Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serine and Metabolism Regulation: A Novel Mechanism in Antitumor Immunity and Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular redox state constrains serine synthesis and nucleotide production to impact cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of serine and glycine on proliferation of an Ishikawa cell variant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the Incorporation of H-DL-Ser-OMe.HCl into Novel Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and techniques for utilizing H-DL-Serine methyl ester hydrochloride (H-DL-Ser-OMe.HCl) as a versatile building block in the synthesis of novel peptides and other organic compounds.

Introduction

This compound is a racemic serine derivative with its carboxylic acid protected as a methyl ester and supplied as a hydrochloride salt. This form offers enhanced stability and solubility in various solvents, making it a convenient starting material for a range of chemical transformations. Its applications primarily lie in peptide synthesis and the development of peptidomimetics and other biologically active molecules. This document outlines key considerations and experimental procedures for its successful incorporation into target structures.

Key Properties of this compound

A summary of the essential chemical and physical properties of this compound is presented below.

| Property | Value |

| CAS Number | 5619-04-5 |

| Molecular Formula | C₄H₁₀ClNO₃ |

| Molecular Weight | 155.58 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents like DMF and DMSO. |

Experimental Protocols

Neutralization of this compound for Coupling Reactions

Prior to its use in most coupling reactions, the hydrochloride salt of this compound must be neutralized to liberate the free amine. This is typically achieved in situ using a non-nucleophilic base.

Materials:

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the base (DIPEA or TEA, 1.1 equivalents) dropwise to the stirred solution.

-

Stir the mixture at 0 °C for 15-30 minutes. The resulting solution containing the free amine of DL-serine methyl ester is now ready for the subsequent coupling reaction.

Protocol for N-Acylation (Amide Bond Formation)

This protocol describes a standard procedure for the coupling of an N-protected amino acid or a carboxylic acid to the free amine of DL-serine methyl ester.

Materials:

-

Neutralized this compound solution (from Protocol 3.1)

-

N-protected amino acid or carboxylic acid (1.0 equivalent)

-